molecular formula C15H14N4O3S B2865858 (E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide CAS No. 301808-60-6

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide

Cat. No.: B2865858
CAS No.: 301808-60-6
M. Wt: 330.36
InChI Key: ATRBCTXFHAKHQB-LICLKQGHSA-N
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Description

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative featuring a furan core substituted with a 3-nitrophenyl group at the 5-position and an allyl-functionalized hydrazinecarbothioamide moiety at the 2-position. This compound belongs to a class of molecules known for their structural versatility, enabling interactions with biological targets via hydrogen bonding, π-π stacking, and hydrophobic effects.

Properties

IUPAC Name

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-2-8-16-15(23)18-17-10-13-6-7-14(22-13)11-4-3-5-12(9-11)19(20)21/h2-7,9-10H,1,8H2,(H2,16,18,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRBCTXFHAKHQB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds such as furan derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that furan derivatives have been documented to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Result of Action

Furan derivatives have been associated with antimicrobial and antifungal activities, suggesting that this compound may have similar effects.

Biological Activity

(E)-N-allyl-2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinecarbothioamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The compound features a hydrazinecarbothioamide backbone with an allyl group and a furan derivative, which are known to influence its biological properties. The structural formula can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}
  • Antiproliferative Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific metabolic enzymes, which could contribute to its anticancer effects. For instance, it may inhibit acetylcholinesterase (AChE), demonstrating promise in treating neurological disorders alongside its anticancer properties .
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, leading to oxidative stress in cancer cells and promoting apoptosis .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Cell Line IC50 (µM) Reference
AntiproliferativeHCT-116 (Colon Cancer)6.2
AntiproliferativeT47D (Breast Cancer)27.3
AChE Inhibition--
ROS InductionVarious Cancer Cells-

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that the compound significantly reduces cell viability in human tumor cell lines, indicating its potential as a therapeutic agent. For example, studies on HCT-116 cells revealed an IC50 value of 6.2 µM, suggesting potent antiproliferative properties.
  • Comparative Analysis : Comparisons with structurally similar compounds have shown that this compound exhibits superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further drug development .

Comparison with Similar Compounds

Key Observations :

  • N-Allyl Substitution : The allyl group may improve membrane permeability and lipophilicity relative to unsubstituted hydrazinecarbothioamides (e.g., F8–B15 in ) .
  • Stereoelectronic Effects : The (E)-configuration stabilizes the molecule via conjugation between the furan’s π-system and the hydrazinecarbothioamide moiety, a feature shared with analogs like F8–B17 (6-fluoropyridin-3-yl substituent) .

Physicochemical Properties

  • Molecular Weight : ~350–360 g/mol (estimated based on ) .
  • Lipophilicity : Predicted LogP ≈ 3.5–4.0 (allyl group increases hydrophobicity vs. unsubstituted analogs) .
  • Solubility: Limited aqueous solubility due to aromatic and allyl groups; DMSO or ethanol preferred for in vitro studies .

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